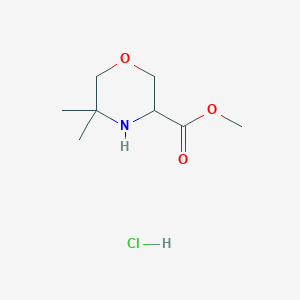
甲基-5,5-二甲基吗啉-3-甲酸酯;盐酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2344678-54-0 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” is 209.67 . Its InChI Code is 1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H .Physical And Chemical Properties Analysis
“Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” is a powder at room temperature .科学研究应用
药理学应用
神经激肽-1受体拮抗剂:一项研究描述了水溶性神经激肽-1受体拮抗剂的合成,该拮抗剂在与呕吐和抑郁症相关的临床疗效相关的临床前试验中有效,突出了类似化合物在药理学中的潜力(Harrison 等人,2001)。
抗肿瘤活性:对邻羧基苯甲酰二茂铁钠盐的研究探索了其在体内的抗肿瘤活性,修饰导致二甲胺、哌啶、吡咯烷和吗啉的衍生物,表明这些结构在开发抗肿瘤剂中的多功能性(Simenel 等人,2008)。
DNA结合和生物活性:对带有甲基取代的1,10-菲咯啉的铂(II)配合物的研究证明了它们在与DNA结合并对某些癌细胞系表现出生物活性的潜力,为抗癌药物的设计提供了见解(Brodie 等人,2004)。
材料科学和有机合成应用
羰基钴催化的氢酯化:对羰基钴催化的丁二烯加氢甲氧羰基化以生产甲基酯(如3-戊烯酸甲酯和己二酸二甲酯)的研究证明了该化合物在有机合成和材料科学中的用途(Matsuda,1973)。
缓蚀:为酸性缓蚀低碳钢而合成的8-羟基喹啉新衍生物说明了吗啉衍生物在工业应用中的应用,为材料保护提供了见解(Rbaa 等人,2018)。
安全和危害
The safety information for “Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
属性
IUPAC Name |
methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFXCUUIOKBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)
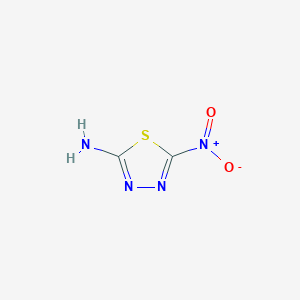
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687235.png)

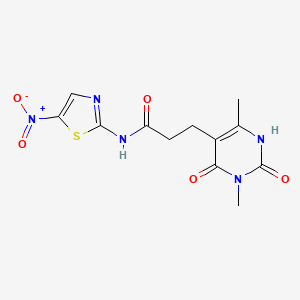
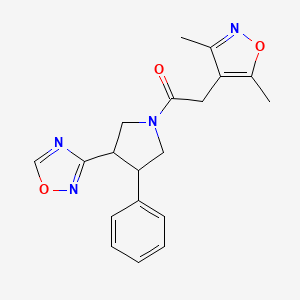
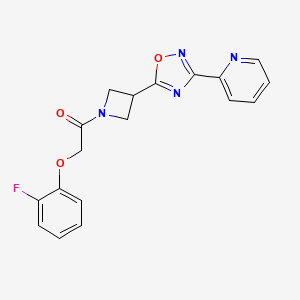
![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)




